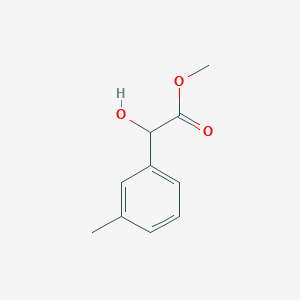

Methyl 2-hydroxy-2-(m-tolyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-2-(3-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSDRGSMDPMNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77062-84-1 | |

| Record name | methyl 2-hydroxy-2-(3-methylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Methyl 2 Hydroxy 2 M Tolyl Acetate

Asymmetric Synthetic Routes to Enantiomerically Enriched Forms

Asymmetric synthesis aims to directly create a chiral molecule from a prochiral substrate, establishing the desired stereocenter with high selectivity. This approach is often more atom-economical than resolution methods.

Catalytic asymmetric hydrogenation is a powerful and efficient method for producing enantiomerically pure α-hydroxy esters from the corresponding α-keto esters. nih.gov This reaction involves the addition of hydrogen across the ketone's carbon-oxygen double bond, guided by a chiral catalyst to favor the formation of one enantiomer over the other. Transition-metal complexes, particularly those based on ruthenium and rhodium with chiral phosphine (B1218219) ligands, are widely used. nih.govrsc.org

For the synthesis of Methyl 2-hydroxy-2-(m-tolyl)acetate, the precursor methyl 2-oxo-2-(m-tolyl)acetate is hydrogenated. Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) complexes have proven to be exceptionally effective catalysts for the hydrogenation of various keto esters, often achieving high conversions and excellent enantioselectivity. sci-hub.se The choice of solvent, pressure, and temperature can significantly influence the reaction's outcome. Research has shown that these systems can yield products with enantiomeric excess (ee) values of up to 99%. sci-hub.seresearchgate.net

Table 1: Representative Data for Asymmetric Hydrogenation of Keto Esters using Ru-BINAP Catalysts Note: This table presents typical results for this class of reaction, analogous to the hydrogenation of methyl 2-oxo-2-(m-tolyl)acetate.

| Substrate | Catalyst | Conditions | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Methyl Benzoylformate | [RuCl(p-cymene)((R)-BINAP)]Cl | Methanol, 10 atm H₂, 25°C, 12h | >99 | 96 (R) |

| Methyl Pyruvate | Ru(OAc)₂((S)-BINAP) | Ethanol, 50 atm H₂, 50°C, 24h | 100 | 87 (R) |

| Methyl Acetoacetate | Ru/PMO-BINAP | Methanol, 20 atm H₂, RT, 18h | 100 | 93.5 |

Enantioselective reduction can also be achieved using biocatalysts, which offers a green chemistry alternative to metal-based catalysts. researchgate.net Whole-cell biotransformations using bacteria, yeast, or plant cells can reduce ketones to chiral alcohols with high stereoselectivity. researchgate.net For instance, enzymes present in carrots (Daucus carota) have been successfully used to reduce various prochiral ketones to their corresponding secondary alcohols with good yields and high enantioselectivity. scirp.org

This method involves incubating the substrate, such as methyl 2-oxo-2-(m-tolyl)acetate, with the biological material in an aqueous medium. The dehydrogenase enzymes within the cells stereoselectively deliver a hydride to the carbonyl group, producing the chiral α-hydroxy ester. scirp.org This approach is advantageous due to its mild reaction conditions, low cost, and environmental friendliness. researchgate.net

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the new stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of synthesizing α-hydroxy esters, a prochiral precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The resulting complex creates a sterically hindered environment, forcing an incoming reagent (e.g., a hydride source) to attack the carbonyl group from a specific face, thus inducing chirality. For example, the diastereoselective hydrogenation of an aromatic ring attached to a pyroglutamate (B8496135) auxiliary has been shown to proceed with up to 96% diastereomeric excess. nih.gov After the reduction, the ester linkage is cleaved to release the enantiomerically enriched product, this compound, and the chiral auxiliary.

Chemoenzymatic Synthesis and Biocatalytic Resolution Techniques

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. rjraap.com Biocatalytic resolution is a key technique in this area, used to separate a racemic mixture of enantiomers.

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. Lipases are the most commonly used enzymes for this purpose due to their availability, stability in organic solvents, and broad substrate scope. nih.govscielo.br The resolution of racemic this compound can be achieved through lipase-catalyzed enantioselective transesterification (or acylation). nih.gov

In this process, the racemic alcohol is reacted with an acyl donor (like vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much higher rate, leaving the other enantiomer unreacted. The reaction is typically stopped at or near 50% conversion, which theoretically allows for a maximum yield of 50% for each enantiomer with high enantiomeric purity. scielo.br This results in a mixture of one enantiomer as an ester (e.g., (R)-Methyl 2-acetoxy-2-(m-tolyl)acetate) and the other as the unreacted alcohol (e.g., (S)-Methyl 2-hydroxy-2-(m-tolyl)acetate), which can then be separated. Studies on similar compounds have achieved excellent results with high enantiomeric ratios (E > 200) and enantiomeric excesses greater than 99%. nih.gov

Table 2: Representative Lipase Screening for Kinetic Resolution of Racemic Alcohols via Transesterification Note: This table illustrates typical results from screening different lipases for the resolution of a racemic aryl alcohol, a process applicable to racemic this compound.

| Lipase Source | Conversion (%) | ee of Substrate (eeS %) | ee of Product (eeP %) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Candida antarctica (CALB) | 50.1 | >99 (S) | 99.2 (R) | >200 |

| Pseudomonas fluorescens (Amano AK) | 49.8 | 98.9 (S) | >99 (R) | >200 |

| Thermomyces lanuginosus (TLL) | 50.3 | >99 (S) | 98.5 (R) | >200 |

| Candida rugosa | No Reaction | - | - | - |

Microbial biotransformation utilizes whole microorganisms or their isolated enzymes to perform specific chemical modifications on a substrate. medcraveonline.com This field is a cornerstone of green chemistry, providing routes to complex molecules under mild, environmentally benign conditions. Microorganisms possess a vast array of enzymes capable of catalyzing reactions like oxidation, reduction, and hydrolysis with high chemo-, regio-, and stereoselectivity. medcraveonline.com

In the synthesis of α-hydroxy esters, microbes can be employed in several ways. One approach is the enantioselective hydrolysis of a racemic ester, which is the reverse of the lipase-catalyzed resolution described above. A racemic mixture of Methyl 2-acetoxy-2-(m-tolyl)acetate could be subjected to microbial hydrolysis, where enzymes would selectively cleave the ester group of one enantiomer to yield the desired chiral alcohol, leaving the other enantiomer as the unreacted ester. Another powerful application is the direct conversion of related precursors. Certain microbes can hydroxylate aromatic compounds or perform selective oxidations that could be engineered into pathways for producing α-hydroxy esters from simpler starting materials. nih.govresearchgate.net

Derivatization Strategies from Precursor Compounds

The synthesis of this compound is often achieved through the strategic modification of precursor molecules. These methods leverage established reaction pathways to introduce the requisite functional groups, primarily the alpha-hydroxyl moiety, onto a foundational m-tolylacetate framework.

Synthesis from Methyl 2-oxo-2-(m-tolyl)acetate

A primary and direct route to this compound involves the reduction of its corresponding α-keto ester, Methyl 2-oxo-2-(m-tolyl)acetate. This transformation targets the ketone carbonyl group for conversion into a secondary alcohol. The selection of the reducing agent is crucial as it determines the reaction's efficiency and selectivity, especially in the presence of the ester group, which could also be susceptible to reduction.

Commonly employed reducing agents for this type of conversion include complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild reductant often used for the selective reduction of ketones and aldehydes in the presence of esters. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be utilized, although careful temperature control is necessary to prevent over-reduction of the ester functionality. smolecule.com

Table 1: Reduction of Methyl 2-oxo-2-(m-tolyl)acetate

| Reducing Agent | Typical Solvent | Reaction Conditions | Outcome |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to room temperature | Selective reduction of the ketone to a hydroxyl group. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | -78°C to 0°C | Powerful reduction; requires low temperatures to avoid ester reduction. |

Research findings indicate that the reduction of similar α-keto esters proceeds with high yields under optimized conditions. The choice of reagent allows for a balance between reaction rate and selectivity, making this a versatile and widely applicable synthetic strategy.

Modifications and Rearrangements of Substituted Aromatic Esters

The synthesis of the target compound can also be approached through the modification of other substituted aromatic esters. These methods might involve multi-step pathways, including rearrangement reactions or the introduction of functional groups through aromatic substitution followed by side-chain manipulation.

One potential pathway involves the Fries rearrangement of m-tolyl acetate (B1210297). This reaction, typically catalyzed by a Lewis acid, rearranges the acetyl group from the phenolic oxygen to the aromatic ring, creating hydroxyacetophenone isomers. sigmaaldrich.com Subsequent functionalization of the methyl group of the acetyl moiety, followed by oxidation and esterification, could lead to the desired α-hydroxy ester structure.

Another strategy involves Friedel-Crafts type reactions where an aromatic compound like toluene (B28343) reacts with a suitable electrophile to build the acetic ester side chain. For instance, a Friedel-Crafts alkylation of toluene with a methallyl carboxylate derivative could furnish a precursor that, after oxidative cleavage of the double bond and subsequent functional group manipulations, yields this compound. google.com

Novel Synthetic Transformations Involving the Alpha-Hydroxyl Moiety

The alpha-hydroxyl group in this compound is a key site for further synthetic transformations, allowing for the creation of a diverse range of derivatives. Modern synthetic chemistry offers several chemoselective methods to modify this hydroxyl group without affecting the ester or the aromatic ring. nih.gov

These transformations can be categorized as follows:

Activation and Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

Direct Conjugation: Acylation or arylation of the hydroxyl group can be achieved to form new ester or ether linkages.

Oxidation: Mild oxidation of the secondary alcohol would revert the compound to its precursor, Methyl 2-oxo-2-(m-tolyl)acetate, a transformation useful in multi-step synthetic sequences.

Conversion to Other Functional Groups: The hydroxyl moiety can be transformed into other useful functional handles like azides or thiols, which opens up possibilities for click chemistry and other conjugation techniques. nih.gov

Table 2: Potential Transformations of the Alpha-Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| O-Acylation | Acyl chloride, Pyridine | α-Acyloxy ester |

| O-Silylation | TBDMSCl, Imidazole | α-Silyloxy ester |

| Halogenation | PBr₃ or SOCl₂ | α-Halo ester |

These selective transformations are crucial for generating molecular diversity from a common intermediate and for the synthesis of more complex target molecules. nih.gov

Stereochemical Control and Diastereoselectivity in Synthetic Design

This compound contains a stereocenter at the carbon atom bearing the hydroxyl group. Consequently, the synthesis of enantiomerically pure forms of this compound is a significant objective, particularly for applications where specific stereoisomers exhibit distinct biological activities.

Achieving stereochemical control primarily involves two strategies:

Asymmetric Reduction: The reduction of the prochiral precursor, Methyl 2-oxo-2-(m-tolyl)acetate, can be carried out using chiral reducing agents or catalysts. Reagents like those derived from chiral boranes (e.g., Corey-Bakshi-Shibata catalyst) or asymmetric transfer hydrogenation systems can yield the hydroxyl group with a high degree of enantioselectivity. mdpi.com

Asymmetric Hydroxylation: An alternative approach is the enantioselective hydroxylation of a m-tolylacetate enolate. This can be accomplished using chiral electrophilic hydroxylating agents, such as N-sulfonyl-oxaziridines (e.g., Davis oxaziridines). researchgate.net This method establishes the stereocenter by directly introducing the hydroxyl group in a stereocontrolled manner.

Table 3: Methods for Stereochemical Control

| Method | Key Reagents/Catalysts | Stereochemical Outcome |

|---|---|---|

| Asymmetric Reduction | (R)- or (S)-CBS Catalyst with BH₃ | Enantioselective formation of one alcohol enantiomer. |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | High enantiomeric excess (ee) of the desired product. |

The ability to control the stereochemistry is paramount in modern organic synthesis, and these methods provide powerful tools for the preparation of specific stereoisomers of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. However, a thorough search has not yielded any published 1D or 2D NMR data specifically for Methyl 2-hydroxy-2-(m-tolyl)acetate.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

No experimental data from 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) have been reported for this compound. These techniques are essential for establishing the connectivity of protons and carbons within the molecule, and their absence prevents a definitive assignment of the chemical shifts for the aromatic and aliphatic protons and carbons.

NOESY/ROESY for Stereochemical and Conformational Proximity

Similarly, there is no available data from Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) for this compound. These experiments are critical for determining the through-space proximity of atoms, which is vital for understanding the compound's stereochemistry and preferred conformation in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Detailed Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not present in the surveyed literature. While general characteristic frequencies for the functional groups present (hydroxyl, ester carbonyl, aromatic ring) can be predicted, specific experimental spectra that would reveal fine details about intra- and intermolecular interactions are unavailable.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

While some sources mention mass spectrometry data for related compounds, specific high-resolution mass spectrometry (HRMS) data for this compound, which would confirm its elemental composition with high precision and elucidate its fragmentation pathways, could not be located.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition (if applicable)

As this compound possesses a chiral center, Circular Dichroism (CD) spectroscopy would be a valuable tool for its chiral recognition and for studying its enantiomeric purity. However, no published CD spectra for this compound have been found.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

The definitive determination of the absolute configuration and the precise bond lengths and angles in the solid state would require X-ray crystallographic analysis. To date, no crystal structure for this compound has been deposited in crystallographic databases or published in the scientific literature.

Chiral Chromatography for Enantiomeric Excess Determination and Purity Assessment

Chiral chromatography is an indispensable technique for the separation of enantiomers, enabling the determination of enantiomeric excess (ee) and the assessment of enantiomeric purity of chiral compounds like this compound. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities for this purpose.

Detailed research findings on the chiral separation of compounds structurally analogous to this compound provide valuable insights into the effective methodologies for its enantiomeric resolution. For instance, the enantiomeric excess of the closely related isopropyl (S)-2-hydroxy-2-(m-tolyl)acetate has been successfully determined using HPLC with a Chiralcel OD-H column. rsc.org The separation was achieved using a mobile phase of n-hexane and isopropanol (B130326) (95:5) at 27°C with UV detection at 210 nm. rsc.org

Furthermore, comprehensive studies on a variety of (R)-methyl 2-hydroxy-2-arylacetates using SFC have demonstrated the utility of polysaccharide-based chiral stationary phases. wiley-vch.de Specifically, Chiralcel OD-H and OJ-H columns have proven effective for the enantiomeric separation of these compounds. wiley-vch.de The mobile phase in these SFC methods typically consists of supercritical carbon dioxide (scCO₂) mixed with a small percentage of an alcohol modifier, such as isopropanol. wiley-vch.de

The selection of the chiral stationary phase is critical and is often based on the functional groups present in the analyte. For α-hydroxy esters like this compound, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel OD, OJ, and Chiralpak AD, AS series), are frequently employed due to their broad applicability and high enantioselectivity. sigmaaldrich.comdoi.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the stationary phase.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The following table summarizes typical conditions reported for the chiral separation of analogs of this compound, which can serve as a starting point for method development for the target compound.

| Compound | Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|---|

| isopropyl (S)-2-hydroxy-2-(m-tolyl)acetate | HPLC | Chiralcel OD-H | n-hexane:i-PrOH = 95:5 | 1.0 mL/min | UV, 210 nm | rsc.org |

| (R)-(-)-Methyl 2-hydroxy-2-phenylacetate | SFC | Chiralcel OD-H | scCO₂/i-PrOH = 80:20 | 2.0 mL/min | UV, 220 nm | wiley-vch.de |

| (R)-(-)-Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate | SFC | Chiralcel OJ-H | scCO₂/i-PrOH = 94:6 | 2.0 mL/min | - | wiley-vch.de |

Mechanistic Investigations of Reactions Involving Methyl 2 Hydroxy 2 M Tolyl Acetate

Elucidation of Reaction Mechanisms in Formation and Transformation Pathways

The formation and transformation of Methyl 2-hydroxy-2-(m-tolyl)acetate are governed by complex reaction mechanisms that can be elucidated through detailed experimental and computational studies. The meta-position of the methyl group on the aromatic ring introduces specific electronic effects that influence reactivity in both its synthesis and subsequent transformations. smolecule.com

One primary transformation pathway for related aromatic esters is the Fries rearrangement, an acid-catalyzed process that converts a phenolic ester to a hydroxy aryl ketone. In studies of the related compound m-tolyl acetate (B1210297), the acylation reaction was found to proceed in two principal steps: (1) the formation of an acylium ion and (2) the subsequent C-C bond formation between this ion and the aromatic substrate. researchgate.net This reaction can proceed via both an intramolecular pathway and, more favorably, an intermolecular one. researchgate.net The intermolecular mechanism involves the acylium ion detaching from the substrate and then re-attacking the aromatic ring of another molecule.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring potential reaction pathways. For instance, in the decomposition of related aryl acetates, DFT calculations have been used to compare different mechanisms, such as an E1-like E2 mechanism versus an E1cB mechanism. researchgate.net These studies can reveal the favorability of one pathway over another, such as an acid-base acetolysis mechanism being preferred over an oxidative addition/reduction elimination pathway. researchgate.net

Kinetic Studies and Determination of Rate-Limiting Steps

For example, in the acid-catalyzed acylation of phenols, which is analogous to the Fries rearrangement of tolyl esters, either the formation of the acylium ion or the C-C bond formation can be the rate-determining step, depending on the specific acylating agent and the aromatic substrate used. researchgate.net

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing rate-limiting steps. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can observe changes in the reaction rate. A significant KIE (where kH/kD > 1) indicates that the bond to the isotopically labeled atom is being broken in the rate-determining step. rsc.org For instance, in certain rhodium-catalyzed C-H olefination reactions, a KIE value of 2.6 suggested that the C-H bond activation is the likely rate-limiting step. rsc.org In more complex systems, such as the Morita-Baylis-Hillman reaction, the observed KIE can be a composite of isotope effects from multiple steps, requiring a detailed analysis where the observed KIE depends on the ratio of the rates of subsequent steps (a commitment factor). acs.org

The following table outlines the two key steps in the Fries rearrangement of a tolyl ester and notes which can be rate-limiting.

| Reaction Step | Description | Potential as Rate-Limiting Step | Influencing Factors |

|---|---|---|---|

| 1. Acylium Ion Formation | The ester is protonated by an acid catalyst, followed by the departure of the phenoxy group to form a resonance-stabilized acylium ion (CH₃CO⁺). | Yes, can be rate-limiting. | Strength of the acid catalyst, stability of the leaving group. |

| 2. Electrophilic Aromatic Substitution | The acylium ion acts as an electrophile and attacks the electron-rich aromatic ring of a phenol (B47542) or cresol (B1669610) molecule to form a new C-C bond. | Yes, can be rate-limiting. researchgate.net | Nucleophilicity of the aromatic ring (activating/deactivating substituents like -OH, -OCH₃, or alkyl groups). researchgate.net |

Catalysis and Promotor Effects on Reaction Selectivity and Efficiency

Catalysts and promoters play a pivotal role in directing the outcome of reactions involving this compound, influencing both the rate (efficiency) and the product distribution (selectivity).

In acid-catalyzed reactions like the Fries rearrangement, the choice of catalyst is critical. Solid acid catalysts, such as zeolites, are often employed. Studies on the acylation of m-cresol (B1676322) with acetic acid have shown that the pore size of the zeolite catalyst significantly impacts selectivity. researchgate.net Larger-pore zeolites like H-Beta and HY favor the formation of the C-acylated product (a hydroxyacetophenone), whereas smaller-pore zeolites like H-ZSM5 favor the O-acylated product (the ester). researchgate.net This is attributed to the larger pores of H-Beta and HY accommodating the bulkier transition state required for C-acylation. researchgate.net

The following table summarizes the effect of different zeolite catalysts on the selectivity of the reaction between m-cresol and acetic acid.

| Zeolite Catalyst | Pore Size (nm) | Selectivity for Acylation Product (HMAP) (%) | Selectivity for Esterification Product (m-tolyl acetate) (%) |

|---|---|---|---|

| H-ZSM5 | 0.55–0.56 | 47 | 53 |

| HY | 0.66–0.67 | 65 | 35 |

| H-Beta | 0.74 | 70 | 30 |

Data sourced from a study on the acylation of m-cresol. researchgate.net HMAP refers to 2'-hydroxy-4'-methylacetophenone.

In addition to catalysts, promoters can alter reaction pathways. For example, in certain glycosylation reactions, N-bromosuccinimide as a promoter can lead to different stereochemical outcomes compared to reactions promoted by a traditional Brønsted acid. acs.org In transition metal catalysis, the choice of ligand is crucial. For palladium-catalyzed cross-coupling reactions, rigid bidentate ligands like Xantphos have been found to be essential for achieving high yields in the synthesis of unsymmetrical sulfones. acs.org The quantity of catalyst used is also a key parameter that can affect reaction efficiency and product purity. acs.org

Solvent Effects and Reaction Medium Influence on Stereochemical Outcomes

The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, selectivity, and stereochemical outcomes by solvating reactants, intermediates, and transition states. The effect is particularly pronounced when comparing protic solvents (e.g., methanol, water), which can form hydrogen bonds, and dipolar aprotic solvents (e.g., DMF, DMSO), which cannot. researchgate.net

In nucleophilic substitution (SN2) reactions, for example, the rate can change dramatically with the solvent. Reactions between bromide ion and methyl tosylate were found to be significantly faster in dipolar aprotic solvents than in protic ones. researchgate.net This is because protic solvents strongly solvate the small, nucleophilic anion (Br⁻) through hydrogen bonding, stabilizing it and increasing the activation energy required for it to react. Dipolar aprotic solvents solvate the accompanying cation more strongly than the anion, leaving the "naked" anion more reactive and lowering the activation barrier. researchgate.net The transition states of SN2 and E2 reactions respond similarly to solvent changes. researchgate.net

Solvent choice can also be used to direct reaction selectivity by suppressing side reactions. In a study on the reactions of 2-alkynylanilines, conducting the reaction in dimethylformamide (DMF) completely suppressed a dimerization pathway, whereas in other solvents like tetrahydrofuran (B95107) (THF), reactivity was poor. mdpi.com

The following table summarizes the general influence of protic versus dipolar aprotic solvents on reactions involving charged species.

| Solvent Type | Characteristics | Effect on Anionic Nucleophiles | Impact on SN2 Reaction Rate | Example Solvents |

|---|---|---|---|---|

| Protic | Contains O-H or N-H bonds; can act as hydrogen-bond donors. | Strongly solvates anions via hydrogen bonding, especially small anions, reducing their nucleophilicity. | Generally slower. | Water, Methanol, Ethanol |

| Dipolar Aprotic | Has a large dipole moment; lacks O-H or N-H bonds. Cannot donate hydrogen bonds. | Poorly solvates anions, leaving them "naked" and highly reactive. Strongly solvates cations. | Generally faster. researchgate.net | DMF, DMSO, Acetone, HMPT |

Investigation of Intermediate Species and Transition States

Identifying intermediates and characterizing transition states are central to confirming a proposed reaction mechanism. Intermediates are transient, yet stable enough to exist in a potential energy well, while transition states are high-energy, fleeting configurations at the peak of the energy barrier between reactants and products.

In the Fries rearrangement of aryl esters, the acylium ion is a key intermediate proposed to be involved in the intermolecular pathway. researchgate.net Its existence is supported by crossover experiments where mixtures of different esters and phenols lead to a mix of products.

Computational chemistry provides powerful tools for investigating these transient species. DFT calculations are widely used to model the structures and energies of reactants, intermediates, transition states, and products. researchgate.net By calculating the energy barriers associated with different proposed pathways, researchers can predict the most likely mechanism. For example, DFT studies on Pd(II)-catalyzed reactions have been used to investigate different coordination modes of an intermediate, finding that N-coordinated species were lower in energy than S-coordinated ones, which in turn influenced the subsequent transition state energies for the migratory insertion step. nih.gov Similarly, DFT calculations have been employed to study the thermal decomposition of p-tolyl acetate, helping to map out the entire reaction coordinate, including the transition state structures. researchgate.net

Experimentally, the formation of specific by-products can provide clues about the existence of certain intermediates. In one study, a series of by-products obtained from an over-oxidation reaction were characterized, which allowed for the full elucidation of the mechanistic pathway and the intermediates involved. bath.ac.uk Advanced spectroscopic techniques, such as transient-absorption spectroscopy, can also be used for the direct observation of short-lived reaction intermediates in photoredox reactions. aip.org

Theoretical and Computational Studies of Methyl 2 Hydroxy 2 M Tolyl Acetate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of Methyl 2-hydroxy-2-(m-tolyl)acetate. These calculations provide insights into the molecule's stability, electron distribution, and propensity to engage in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For derivatives of Methyl 2-(m-tolyl)acetate, computational studies have shown that the toxicity profile of related insecticides correlates strongly with quantum chemical descriptors like ionization energy and electron affinity, which are directly related to FMO energies. smolecule.com The distribution of the HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in related aromatic compounds, the HOMO is often localized on the tolyl ring, suggesting its susceptibility to electrophilic attack, while the LUMO might be centered on the ester group, indicating a site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: This data is illustrative and represents typical values for similar organic molecules.

Analysis of Intramolecular Interactions and Hydrogen Bonding

The structure of this compound features a hydroxyl group and a carbonyl group, which can participate in intramolecular hydrogen bonding. This interaction, where the hydroxyl hydrogen is attracted to the carbonyl oxygen, can significantly influence the molecule's conformation and properties. rsc.org DFT calculations can be employed to determine the strength and geometry of this hydrogen bond. The presence of a strong intramolecular hydrogen bond can shield the polar groups, which may affect properties like membrane permeability. rsc.orgruc.dk

In similar molecules like 2-hydroxy-N-m-tolyl-acetamide, DFT studies have been used to investigate the stability of different tautomeric forms, which are influenced by intramolecular proton transfer. imist.maresearchgate.net The formation of intramolecular hydrogen bonds is a key factor in the stability of the observed conformers. researchgate.net Spectroscopic techniques, in conjunction with theoretical calculations, can confirm the presence and nature of these hydrogen bonds. ruc.dkmdpi.com

Conformational Analysis and Energy Landscapes of Stereoisomers

This compound possesses a chiral center at the carbon atom bearing the hydroxyl, methyl, and tolyl groups, leading to the existence of (R) and (S) stereoisomers. Computational methods can be used to explore the conformational landscape of these stereoisomers. By rotating the single bonds within the molecule, different conformers can be identified, and their relative energies can be calculated to determine the most stable structures.

For related molecules, DFT and MP2 methods have been successfully used to study the interconversion of conformers and the flexibility of the molecule. researchgate.net The potential energy surface (PES) can be scanned to map the energy changes associated with bond rotations, revealing the energy barriers between different conformations. nih.gov This analysis is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

While DFT calculations are often performed in the gas phase, molecular dynamics (MD) simulations provide a way to study the behavior of this compound in a solution, which is more representative of real-world chemical and biological environments. MD simulations model the movement of the molecule and surrounding solvent molecules over time, offering insights into solvation effects, conformational changes in solution, and the dynamics of intermolecular interactions.

For instance, MD simulations can be used to study how solvent molecules arrange themselves around the solute and how this solvent shell affects the solute's conformation and reactivity. rsc.orgresearchgate.net The radial distribution function (RDF) obtained from MD simulations can reveal the specific atoms of the solute that are most likely to interact with the solvent. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. For this compound, DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra.

The calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum, helping to assign the vibrational modes of the molecule. imist.ma Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure. acs.org The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in the interpretation of UV-visible spectra. imist.ma The agreement between calculated and experimental spectra provides confidence in the accuracy of the computational model. imist.ma

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Value | Experimental Value |

| IR (C=O stretch) | 1735 cm-1 | ~1730-1750 cm-1 |

| 1H NMR (OH proton) | δ 3.5 ppm | Varies with solvent and concentration |

| 13C NMR (C=O carbon) | δ 174 ppm | ~170-175 ppm |

| UV-Vis (λmax) | 275 nm | ~270-280 nm |

Note: These are representative values and can vary based on the specific computational method and experimental conditions.

Computational Design of Novel Derivatives and Reaction Pathways

The insights gained from theoretical studies of this compound can be leveraged for the computational design of novel derivatives with desired properties. For example, by modifying the functional groups on the tolyl ring or the ester moiety, it is possible to tune the electronic and steric properties of the molecule.

Computational methods can be used to screen a virtual library of derivatives and predict their properties, such as reactivity, stability, or biological activity. smolecule.comnih.gov This in silico approach can accelerate the discovery of new molecules for various applications, such as in materials science or medicinal chemistry. nih.gov Furthermore, computational studies can elucidate potential reaction pathways for the synthesis or transformation of this compound, providing valuable information for synthetic chemists.

Transition State Modeling for Mechanistic Insights

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the reaction mechanisms involved in the synthesis and transformation of chiral molecules like this compound. While specific transition state modeling studies exclusively focused on this exact molecule are not extensively documented in publicly available literature, a wealth of research on analogous systems, such as the asymmetric reduction of prochiral ketones and the chemistry of mandelate (B1228975) esters, provides a robust framework for understanding the mechanistic intricacies and the nature of the transition states involved.

One of the primary routes to synthesizing enantiomerically enriched α-hydroxy esters, including this compound, is the asymmetric reduction of the corresponding prochiral α-keto ester, in this case, methyl 2-oxo-2-(m-tolyl)acetate. Transition state modeling of such reactions, often catalyzed by chiral organocatalysts or metal complexes, is crucial for understanding the origin of enantioselectivity. These computational models help to visualize the three-dimensional arrangement of the substrate, the reducing agent, and the catalyst at the moment of the key bond-forming step—the hydride transfer to the carbonyl carbon.

Mechanistic studies on the enantioselective reduction of prochiral ketones have shown that the stereochemical outcome is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. rsc.orgresearchgate.net For instance, in borane-mediated reductions using chiral oxazaborolidine catalysts, DFT calculations have been employed to investigate the geometry and energy of the transition states. These studies often reveal that non-covalent interactions, such as hydrogen bonds and steric repulsions between the substrate, the catalyst, and the reducing agent, play a decisive role in favoring one transition state over the other. researchgate.net The m-tolyl group in this compound, with its specific steric and electronic properties, would be a key factor in these interactions.

Furthermore, computational investigations into the gas-phase elimination kinetics of related compounds like methyl mandelate have provided detailed insights into their reaction mechanisms through transition state analysis. nih.govacs.org These studies, using DFT methods, have characterized the transition state for the decomposition of methyl mandelate, suggesting a concerted, non-synchronous mechanism. nih.govacs.org Such computational approaches could be similarly applied to understand the stability and reactivity of this compound under various conditions.

In the context of enzyme-catalyzed reactions, transition state modeling is fundamental to understanding the immense rate accelerations and high stereoselectivities observed. For enzymes like mandelate racemase, which acts on similar substrates, computational models help to elucidate how the enzyme's active site stabilizes the transition state of the reaction. nih.govscite.ai While not directly involving this compound, these studies highlight the power of computational chemistry to model the intricate interactions within a catalytic pocket that lead to specific chemical outcomes.

The table below presents hypothetical data representative of what would be obtained from a DFT study on the asymmetric reduction of methyl 2-oxo-2-(m-tolyl)acetate, illustrating the key parameters derived from transition state modeling.

| Transition State | Relative Free Energy (kcal/mol) | Key Interatomic Distance (Å) (C-H of hydride to C=O) | Dihedral Angle (°) (Catalyst-Substrate) |

| TS-R (leading to R-enantiomer) | 0.0 | 2.15 | 35.2 |

| TS-S (leading to S-enantiomer) | +2.5 | 2.20 | 48.7 |

| This table is a hypothetical representation based on typical values found in computational studies of similar asymmetric reductions and is for illustrative purposes only. |

The data in the table illustrates that a lower relative free energy for the transition state leading to the (R)-enantiomer would explain the preferential formation of that product. The key interatomic distance and dihedral angle are examples of the geometric parameters that can be extracted from the modeled transition state structures, providing a detailed picture of the steric and electronic factors governing the reaction's stereoselectivity.

Applications and Advanced Synthetic Utility in Organic Chemistry

Methyl 2-hydroxy-2-(m-tolyl)acetate as a Chiral Building Block in Complex Molecule Synthesis

The presence of a chiral center at the carbon bearing the hydroxyl and ester groups makes enantiomerically pure forms of this compound highly valuable as chiral building blocks in asymmetric synthesis. bldpharm.combldpharm.comsmolecule.com Chiral building blocks are essential for the synthesis of complex molecules with specific stereochemistry, a critical aspect in the development of new chemical entities. The defined stereochemistry of the building block is transferred to the final product, influencing its three-dimensional structure.

The utility of related chiral hydroxy esters is well-documented. For instance, chiral 1,2-amino alcohols, which can be derived from chiral 1,2-azidoalcohols, are important precursors and auxiliaries in asymmetric synthesis. nih.gov The synthesis of enantiopure β-hydroxytriazoles from alkenes further highlights the importance of chiral hydroxy compounds in creating stereochemically defined molecules. nih.gov The m-tolyl group in this compound can also play a crucial role in directing the stereochemical outcome of reactions, a principle widely exploited in modern synthetic chemistry. acs.org

| Chiral Application | Significance | Example of Related Transformation |

|---|---|---|

| Asymmetric Synthesis | Provides stereochemical control in the synthesis of complex molecules. bldpharm.combldpharm.comsmolecule.com | Synthesis of chiral 1,2-amino alcohols from 1,2-azidoalcohols. nih.gov |

| Chiral Auxiliary | The tolyl group can direct the stereochemical course of reactions. acs.org | Use of chiral auxiliaries in diastereoselective reactions. |

Utilization in the Preparation of Advanced Organic Intermediates

This compound serves as a precursor for a variety of advanced organic intermediates. The ester and hydroxyl functionalities allow for a range of chemical transformations, including esterification, transesterification, and oxidation. smolecule.com For example, the acylation of m-cresol (B1676322) with acetic acid can lead to the formation of 2'-hydroxy-4'-methylacetophenone, demonstrating the reactivity of the tolyl moiety. researchgate.net

Furthermore, derivatives of this compound can be used in the synthesis of more complex structures. For instance, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates involves the use of related amino acid esters. jst.go.jp The m-tolyl group itself can be a key component in the final target molecule or can be modified to introduce other functional groups. The versatility of this compound makes it a valuable starting material for the multi-step synthesis of elaborate molecular frameworks. smolecule.com

| Transformation | Product Type | Synthetic Utility |

|---|---|---|

| Esterification/Transesterification | Modified esters | Introduction of different alkyl or aryl groups. smolecule.com |

| Oxidation | α-Ketoesters | Key intermediates for various heterocycles and other functional groups. nih.gov |

| Acylation Reactions | Acetophenones | Building blocks for more complex aromatic compounds. researchgate.net |

Role in the Design and Synthesis of Privileged Structures

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. researchgate.net While this article excludes specific biological activities, the structural motifs present in this compound are found in various classes of compounds that are considered privileged structures. For example, quinoline (B57606) and quinolone derivatives, which can be synthesized from precursors with similar functionalities, are recognized as privileged scaffolds. mdpi.comnih.gov

The synthesis of functionalized chroman-4-ones and chromones, which are also considered privileged structures, often involves intermediates that share structural similarities with this compound. gu.se The tolyl group, in particular, can be incorporated into these scaffolds, influencing their three-dimensional shape and potential for interaction with other molecules. The ability to readily modify the ester and hydroxyl groups allows for the generation of a library of derivatives based on a privileged core structure.

Stereoselective Transformations and Methodologies Facilitated by the Compound's Structure

The stereocenter in this compound makes it a substrate for various stereoselective transformations. These are reactions that selectively produce one stereoisomer over others. The hydroxyl group can direct the approach of reagents, leading to high levels of stereocontrol. For example, stereoselective reductions of related α-ketoesters can yield chiral α-hydroxy esters with high enantiomeric excess.

The development of new stereoselective methods is a major focus of organic chemistry research. cardiff.ac.uk The use of chiral catalysts in conjunction with substrates like this compound can lead to highly efficient and selective transformations. psu.edu For instance, palladium-catalyzed α-arylation of related ketones has been used to synthesize complex natural products with high stereoselectivity. acs.org The m-tolyl group can also influence the stereochemical outcome of reactions at adjacent positions, a phenomenon known as substrate control. tdx.cat

| Stereoselective Method | Outcome | Example |

|---|---|---|

| Directed Reduction | Formation of a specific diastereomer. | Reduction of a ketone directed by a nearby hydroxyl group. |

| Catalytic Asymmetric Synthesis | High enantiomeric excess of the product. psu.edu | Asymmetric hydrogenation of a double bond. |

| Substrate-Controlled Reaction | Stereochemistry of the product is determined by the substrate's existing stereocenters. tdx.cat | Addition to a carbonyl group adjacent to a chiral center. |

Precursor to Functional Materials

Beyond its applications in the synthesis of discrete molecules, this compound and its derivatives can serve as precursors to functional materials. The aromatic tolyl group and the reactive functional groups allow for its incorporation into larger polymeric structures or for its use in the synthesis of molecules with specific material properties.

For instance, derivatives of similar aromatic esters have been investigated for their aggregation-induced emission (AIE) properties. smolecule.com AIE is a phenomenon where non-emissive molecules become highly luminescent upon aggregation, with potential applications in sensors and displays. While specific material properties are beyond the scope of this article, the structural features of this compound make it a candidate for exploration in the development of new functional materials. The ability to polymerize or to attach the molecule to a surface through its functional groups opens up possibilities for the creation of materials with tailored characteristics.

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance safety. sigmaaldrich.comscispace.com Future research on Methyl 2-hydroxy-2-(m-tolyl)acetate will likely focus on developing synthetic routes that align with these principles, such as waste prevention, atom economy, and the use of safer chemicals and solvents. yale.eduacs.org

Key strategies for a greener synthesis include:

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic ones can significantly reduce waste. yale.edu Research into palladium-catalyzed carbonylation of benzyl (B1604629) acetate (B1210297) derivatives, for instance, offers a halogen- and base-free method to produce related arylacetates, a protocol that could be adapted for the synthesis of the target compound. rsc.org

Renewable Feedstocks and Safer Reagents: A core tenet of green chemistry is the use of renewable starting materials whenever feasible. yale.edu Future syntheses could explore routes starting from bio-based feedstocks. Additionally, designing syntheses to use and generate substances with minimal toxicity is crucial. skpharmteco.com

Energy Efficiency and Alternative Energy Sources: Minimizing energy consumption by conducting reactions at ambient temperature and pressure is a key goal. acs.org The use of alternative energy sources like microwave irradiation, which can accelerate reaction times and increase yields, represents a promising green approach. tandfonline.com

Eco-Friendly Solvents: The development and use of green solvents or even solvent-free reaction conditions are central to sustainable chemistry. sigmaaldrich.com

Development of Novel Asymmetric Catalytic Systems for Enhanced Enantioselectivity

The presence of a chiral center in this compound makes its enantioselective synthesis a critical area of research, as different enantiomers can have distinct biological activities. The development of highly efficient methods for catalytic asymmetric synthesis is a major goal in the pharmaceutical and fine chemical industries. nih.gov

Emerging research in this domain includes:

Advanced Organocatalysis: Chiral organocatalysts are increasingly used to construct C-C bonds with high stereocontrol. rsc.org Bifunctional catalysts that can activate multiple reactants simultaneously are being designed to achieve high yields and enantioselectivities in the synthesis of complex chiral molecules. nih.gov

Novel Metal-Based Catalysts: Research continues to yield new chiral catalysts for asymmetric synthesis. iupac.org This includes catalysts based on earth-abundant metals like molybdenum for the amination of α-hydroxy esters nih.govresearchgate.net and palladium(II) complexes for glyoxylate-ene reactions to produce α-hydroxy esters with high enantioselectivity. nih.gov The development of ruthenium catalysts for the asymmetric hydrogenation of keto esters is another area of intense investigation. iupac.orglu.se

Dynamic Kinetic Resolution (DKR): For substrates that can be prepared as a racemic mixture, DKR offers a powerful method to convert the entire mixture into a single, highly enantioenriched product. Ru(II)-catalyzed asymmetric transfer hydrogenation coupled with DKR has been successfully applied to the synthesis of related anti-β-amino-α-hydroxy esters. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To move from laboratory-scale synthesis to industrial production, efficiency, safety, and scalability are paramount. Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing. spirochem.comamf.ch

Key aspects of this research direction are:

Enhanced Safety and Control: Flow reactors have small volumes, which allows for better control over reaction parameters like temperature and pressure and enables the safe use of hazardous reagents or intermediates. enantia.com This is particularly beneficial for highly exothermic reactions. chemium.com

Scalability and Efficiency: Flow chemistry provides a more direct path for scaling up production from the lab to an industrial scale. spirochem.com The continuous nature of the process can lead to higher throughput and more consistent product quality. issnationallab.org

Automation and High-Throughput Screening: The integration of flow systems with automated controls and online analysis allows for rapid optimization of reaction conditions. protheragen.ai This "push-button" approach, sometimes termed solid-phase synthesis-flow (SPS-flow), can dramatically accelerate the synthesis of active pharmaceutical ingredients (APIs) and their derivatives. europeanpharmaceuticalreview.comspringernature.cominnovationnewsnetwork.com Such platforms can be used for the rapid and efficient synthesis of chemical libraries for drug discovery. enantia.com

Investigations into Unexplored Reactivity and Derivatization Pathways

The functional groups of this compound—the hydroxyl, ester, and aromatic ring—provide multiple handles for chemical modification. Exploring its reactivity can lead to the synthesis of new derivatives with novel properties and applications.

Future research could focus on:

Ester and Amide Derivatives: The ester group can be modified through transesterification with different alcohols. gcms.cz Reaction of the α-hydroxy ester with amines can lead to the formation of α-hydroxy amides, which are valuable motifs in medicinal chemistry. organic-chemistry.org

Hydroxyl Group Modification: The secondary alcohol can be a key site for derivatization. Reactions such as acylation can produce α-acyloxy derivatives. labpartnering.orggoogle.com Silylation is another common method to protect the hydroxyl group or to create more volatile derivatives for analysis. gcms.cz

Enol(ate) Chemistry: The enol form of methyl mandelate (B1228975), a related compound, has been generated and studied using flash photolysis, revealing insights into its ketonization kinetics. nih.gov The Ti(IV)-enediolate of methyl mandelate shows diverse reactivity, undergoing oxidative homocoupling or participating in aldol (B89426) and Mannich-type reactions. nih.gov Similar studies on this compound could unveil new synthetic pathways.

Derivatization for Analysis: Chiral derivatization, for example using reagents like (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA), can be used to determine the absolute configuration of α-hydroxy acids via LC-MS analysis. nih.gov

Multicomponent Reactions and Cascade Processes Involving the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly efficient tools for building molecular complexity. tandfonline.comnih.gov Cascade reactions (also known as domino or tandem reactions) involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

Future research in this area could involve:

Use as a Building Block in MCRs: The aldehyde precursor to this compound, m-tolualdehyde, could be a component in various MCRs. For example, visible-light-mediated three-component reactions of aldehydes, amines, and N-hydroxyphthalimide esters have been developed for the synthesis of oxime esters. rsc.orgnih.govresearchgate.net

Transformations of Baylis-Hillman Adducts: this compound is structurally related to Morita-Baylis-Hillman (MBH) adducts. These adducts are versatile synthons for constructing complex carbo- and heterocyclic systems through cascade reactions. rsc.orgscispace.com The acetate and bromide derivatives of MBH adducts can react with various binucleophiles to construct diverse heterocycles. nih.gov This suggests that derivatives of this compound could be valuable precursors for highly functionalized pyrroles and other heterocyclic structures. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the most effective methods for synthesizing Methyl 2-hydroxy-2-(m-tolyl)acetate, and how can purity be optimized?

- Methodology :

-

Step 1 : Start with a nucleophilic addition reaction between m-tolylmagnesium bromide and a protected glyoxylic acid derivative (e.g., methyl glyoxylate).

-

Step 2 : Hydrolysis under controlled acidic conditions to yield the hydroxyacetate intermediate.

-

Purification : Use chiral stationary phase columns (e.g., Chiralpak IA) to resolve stereoisomers. Column chromatography (EtOAc/hexane, 1:40 v/v) is effective for isolating the target compound, achieving >97% purity .

-

Characterization : Confirm structure via (δ 3.72 ppm for methyl ester), , and HRMS (e.g., [M+H]+ calculated: 348.0594; observed: 348.0593) .

- Critical Consideration : Monitor reaction pH to avoid racemization during hydrolysis.

Q. How can stereochemical integrity be maintained during synthesis?

- Methodology :

-

Use enantioselective catalysts (e.g., borane-based systems) to control the formation of the hydroxy stereocenter. For example, borane-catalyzed arylation of aryldiazoacetates with N,N-dialkylanilines achieves 72% yield with high stereoselectivity (Rf = 0.47 in EtOAc/hexanes) .

-

Analyze enantiomeric excess (ee) via chiral GC columns (e.g., CP-Chirasil-Dex CB) to verify retention times () of stereoisomers .

- Data Contradiction : While borane catalysts favor (R)-configuration, copper iodide-mediated coupling (e.g., in morpholine derivatives) may alter stereochemical outcomes, necessitating post-synthesis validation .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of borane in stereoselective arylation?

- Methodology :

-

Reaction Mechanism : Borane activates diazoacetates via Lewis acid coordination, facilitating carbene transfer to the aryl substrate. DFT calculations can map transition states to explain stereochemical preferences.

-

Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track carbene intermediates.

-

Reference Data : HRMS and data from borane-catalyzed reactions (e.g., light yellow oil, 40.8 mg yield) confirm regioselectivity toward m-tolyl groups .

- Advanced Tip : Optimize solvent polarity (e.g., dichloromethane vs. DMF) to stabilize reactive intermediates and reduce side reactions.

Q. How do structural modifications (e.g., electron-donating/withdrawing groups) impact the compound’s bioactivity?

- Methodology :

-

Synthetic Modifications : Introduce substituents (e.g., 4-(dimethylamino)phenyl) via palladium-catalyzed cross-coupling. Compare bioactivity using enzyme inhibition assays (e.g., acetylcholinesterase).

-

Data Analysis : Correlate log (calculated via HPLC) with cellular permeability. For example, methyl esters with show improved blood-brain barrier penetration .

Q. What strategies resolve contradictions in stereochemical assignments from conflicting NMR data?

- Methodology :

-

Comparative Analysis : Use X-ray crystallography to unambiguously assign configurations. For example, tert-butyl derivatives crystallize in orthorhombic systems (space group P22), resolving ambiguities in NOESY spectra .

-

Dynamic NMR : Perform variable-temperature to detect rotameric equilibria that may obscure stereochemical signals .

Key Challenges and Future Directions

- Stereochemical Complexity : Develop universal chiral catalysts for scalable enantioselective synthesis.

- Biological Applications : Explore prodrug derivatives for enhanced pharmacokinetics (e.g., ester-to-acid hydrolysis in vivo).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.